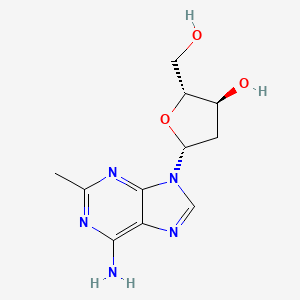

2-Methyl-2'-deoxyadenosine

Description

Overview of Modified Deoxynucleosides and Their Significance in Chemical Biology Research

Modified deoxynucleosides are synthetic analogs of the natural deoxynucleosides (deoxyadenosine, deoxyguanosine, deoxycytidine, and deoxythymidine) that form the basis of DNA. These modifications can involve alterations to the nucleobase, the deoxyribose sugar, or the phosphate (B84403) group. Such chemical alterations are instrumental in a wide array of research applications. nih.govacs.org

In the field of chemical biology, these modified molecules serve as powerful tools to probe and manipulate biological processes. nih.govacs.org They are used to study the mechanisms of DNA replication and repair, elucidate the structure and function of nucleic acids, and develop novel therapeutic agents. nih.govacs.org For instance, the incorporation of modified nucleosides can help in understanding the active sites of DNA polymerases and in the development of DNA sequencing technologies. acs.org Furthermore, oligonucleotides containing modified bases are employed in the creation of aptamers, which are nucleic acid sequences that bind to specific target molecules with high affinity and specificity. nih.gov

The significance of modified deoxynucleosides extends to drug discovery, with many analogs exhibiting potent antiviral and antitumor properties. acs.orgsci-hub.se These compounds can act as chain terminators in DNA synthesis or inhibit key enzymes involved in cellular proliferation. medchemexpress.comchemicalbook.com

Classification of 2-Methyl-2'-deoxyadenosine as a Purine (B94841) Nucleoside Analog

This compound falls under the classification of a purine nucleoside analog. medchemexpress.commedchemexpress.com This means it is a derivative of a purine base, in this case, adenine (B156593), attached to a deoxyribose sugar. The "2-Methyl" designation indicates the addition of a methyl group at the second position of the adenine base.

Purine nucleoside analogs are a significant class of compounds with a broad spectrum of biological activities. medchemexpress.comchemicalbook.commedchemexpress.com They are particularly noted for their antitumor properties, which often stem from their ability to interfere with DNA synthesis and induce apoptosis (programmed cell death) in rapidly dividing cancer cells. medchemexpress.comchemicalbook.com The structural similarity of these analogs to natural purine nucleosides allows them to be recognized and incorporated by cellular machinery, leading to the disruption of normal cellular processes.

Historical Context of Research on Adenosine (B11128) and Deoxyadenosine (B7792050) Analogs

The study of adenosine and its analogs has a rich history, initially focusing on their physiological roles. nih.gov Adenosine itself is a crucial signaling molecule involved in numerous physiological processes, including energy metabolism and neurotransmission. nih.govwikipedia.org Research into adenosine analogs began with the aim of modulating these natural pathways for therapeutic benefit, leading to the development of agonists and antagonists for adenosine receptors. nih.govnih.gov

The exploration of deoxyadenosine analogs gained momentum with the discovery of their potential as anticancer and antiviral agents in the mid-20th century. acs.orgsci-hub.se Scientists began systematically modifying the structure of deoxyadenosine to enhance its therapeutic efficacy and selectivity. sci-hub.se This led to the synthesis of a wide variety of analogs with modifications at the sugar moiety or the purine base. nih.govnih.govnih.gov These investigations have yielded clinically important drugs and continue to be a fertile area of research for new therapeutic agents. sci-hub.se The synthesis of compounds like this compound is a continuation of this long-standing effort to harness the therapeutic potential of modified nucleosides. nih.gov

Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C11H15N5O3 | 265.27 | A purine nucleoside analog. medchemexpress.comchemicalbook.com |

| Adenosine | C10H13N5O4 | 267.24 | A natural purine nucleoside, building block of RNA. wikipedia.org |

| Deoxyadenosine | C10H13N5O3 | 251.24 | A natural purine deoxynucleoside, building block of DNA. wikipedia.orgchemicalbook.com |

| N6-Methyl-2'-deoxyadenosine | C11H15N5O3 | 265.27 | A nucleoside that induces erythroid progenitor cell proliferation. caymanchem.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c1-5-14-10(12)9-11(15-5)16(4-13-9)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,14,15)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUGGAKGOCLWPT-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of 2 Methyl 2 Deoxyadenosine

Synthetic Methodologies for 2-Methyl-2'-deoxyadenosine

The generation of this compound can be achieved through both chemical synthesis routes and enzymatic approaches for its incorporation into DNA.

Multi-Step Chemical Synthesis Routes

The predominant method for the synthesis of this compound involves a multi-step chemical process starting from a more readily available nucleoside. A common strategy employs a palladium-catalyzed cross-coupling reaction. This approach typically begins with the synthesis of a 2-iodo-2'-deoxyadenosine (B12102696) intermediate. d-nb.info

The general synthetic pathway can be outlined as follows:

Protection: The hydroxyl groups of 2'-deoxyadenosine (B1664071) are protected to prevent unwanted side reactions.

Iodination: The protected 2'-deoxyadenosine is iodinated at the C2 position of the adenine (B156593) base, creating 2-iodo-2'-deoxyadenosine. researchgate.net

Cross-Coupling: The 2-iodo intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with a methylating agent, such as a methyl-organotin or methyl-boronic acid derivative. This step substitutes the iodine atom with a methyl group.

Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, this compound.

One reported synthesis route, starting from 2-iodo-9-<2-deoxy-β-D-ribofuranosyl>adenine, has been shown to produce this compound with a yield of approximately 70%. chemicalbook.com

Enzymatic Synthesis Approaches for Modified DNA Incorporating this compound

The enzymatic incorporation of this compound into DNA requires its conversion to the triphosphate form, this compound 5'-triphosphate (2-Methyl-dATP). Research has demonstrated that dATP derivatives with small substituents at the 2-position, including a methyl group, are effective substrates for various DNA polymerases. d-nb.infonih.gov

The process involves a primer extension reaction where a DNA polymerase extends a primer annealed to a template strand. During this extension, 2-Methyl-dATP is incorporated into the growing DNA strand opposite a thymine (B56734) base in the template. Several DNA polymerases, including those from families A and B, have been shown to readily incorporate N4-acylated cytidine (B196190) nucleotides, and it has been noted that nucleotide analogues with small substituents at positions other than C5/C7, such as 2-methyl-dATP, can also serve as good substrates. nih.gov Thermostable polymerases are often efficient in this process. d-nb.info This enzymatic method allows for the site-specific introduction of this compound into synthetic DNA oligonucleotides for structural and functional studies.

Synthesis of Phosphorylated Derivatives

Phosphorylation of this compound is a prerequisite for its use in enzymatic DNA synthesis and other biological applications.

Preparation of this compound 5'-Monophosphate

The synthesis of this compound 5'-monophosphate (2-Methyl-dAMP) can be achieved through standard phosphorylation procedures applied to the parent nucleoside. A common laboratory method involves the use of phosphoryl chloride (POCl₃) in a suitable solvent, such as trimethyl phosphate (B84403).

The general steps for this phosphorylation are:

The starting material, this compound, is dissolved in an appropriate solvent.

Phosphoryl chloride is added to the solution, often at a reduced temperature to control the reaction.

The reaction is quenched, typically with a buffer solution.

The product, 2-Methyl-dAMP, is then purified using techniques such as ion-exchange chromatography.

While specific yields for 2-Methyl-dAMP are not widely reported, this method is a well-established and versatile procedure for the 5'-monophosphorylation of nucleosides. An analogous compound, 4′-ethynyl-2′-deoxyadenosine, has been successfully converted to its 5'-monophosphate derivative, demonstrating the feasibility of this type of synthesis. researchgate.netmdpi.com

Synthesis of this compound 5'-Triphosphate

The synthesis of this compound 5'-triphosphate (2-Methyl-dATP) is essential for its role as a substrate for DNA polymerases. Chemical synthesis is the preferred method for producing large quantities of modified nucleoside triphosphates. d-nb.info A widely used one-pot procedure, often referred to as the Ludwig-Eckstein method, is commonly employed. d-nb.infonih.gov

This synthesis involves the following key steps:

The nucleoside, this compound, is first converted to its 5'-monophosphate in situ using phosphoryl chloride and a proton sponge in trimethyl phosphate.

Without isolating the monophosphate, a salt of pyrophosphate (e.g., tributylammonium (B8510715) pyrophosphate) is added to the reaction mixture. This leads to the formation of the triphosphate.

The reaction is quenched, and the final product is purified by ion-exchange chromatography.

This method has been successfully applied to the synthesis of the related compound 2'-methylseleno-2'-deoxyadenosine 5'-triphosphate, highlighting its applicability to 2'-deoxyadenosine analogs. d-nb.infonih.gov

Strategies for Isotopic and Fluorogenic Labeling for Research Applications

Labeling this compound with isotopes or fluorophores provides powerful tools for tracking its metabolic fate and for various bioanalytical applications.

Isotopic Labeling: Stable isotope labeling is a crucial technique for tracing molecules in biological systems and for structural studies using NMR spectroscopy. This compound can be isotopically labeled in several ways:

Metabolic Labeling: Cells can be cultured with precursors containing stable isotopes, such as [¹⁵N₅]-2'-deoxyadenosine. nih.gov This allows for the in vivo incorporation of the labeled nucleoside into DNA, where its modifications and interactions can be studied.

Chemical Synthesis: Isotopes can be introduced during the chemical synthesis of the molecule. For instance, a ¹³C- or ¹⁴C-labeled methyl group could be introduced during the palladium-catalyzed cross-coupling step by using a labeled methylating agent. Similarly, the purine (B94841) ring can be synthesized using precursors enriched with ¹³C or ¹⁵N. isotope.comisotope.com

Fluorogenic Labeling: Fluorogenic labeling involves attaching a fluorescent dye to the molecule of interest. For nucleosides like this compound, this is typically achieved through a two-step process:

A reactive functional group, such as a vinyl or ethynyl (B1212043) group, is introduced into the nucleoside in addition to the methyl group. For example, a 2-vinyl-2'-deoxyadenosine derivative could be synthesized. d-nb.info

This functionalized nucleoside, after being incorporated into DNA, can then be reacted with a fluorogenic dye via a "click" chemistry reaction, such as a thiol-ene reaction or a copper-catalyzed azide-alkyne cycloaddition (CuAAC). d-nb.infod-nb.info

This approach allows for the specific and efficient labeling of DNA containing the modified nucleoside, enabling applications in fluorescence microscopy and other detection methods. The fluorescence of such probes can be sensitive to their microenvironment, for instance, showing an increase in intensity upon hybridization to a complementary DNA strand. acs.org

Data Tables

Table 1: Synthesis of this compound and its Derivatives

| Compound | Starting Material | Key Reagents/Method | Reported Yield | Reference(s) |

|---|---|---|---|---|

| This compound | 2-iodo-9-<2-deoxy-β-D-ribofuranosyl>adenine | Palladium-catalyzed cross-coupling | ~70% | chemicalbook.com |

| This compound 5'-Monophosphate | This compound | Phosphoryl chloride (POCl₃) | - | researchgate.netmdpi.com |

Table 2: Enzymatic Incorporation and Labeling Strategies

| Application | Strategy | Key Features | Reference(s) |

|---|---|---|---|

| Enzymatic Incorporation | Primer Extension Reaction | 2-Methyl-dATP is a substrate for DNA polymerases (e.g., Therminator). | d-nb.infonih.gov |

| Isotopic Labeling | Metabolic Labeling | Use of [¹⁵N₅]-2'-deoxyadenosine in cell culture. | nih.gov |

| Chemical Synthesis | Introduction of ¹³C or ¹⁵N during synthesis. | isotope.comisotope.com |

| Fluorogenic Labeling | Two-Step "Click" Chemistry | Incorporation of a functionalized analog (e.g., 2-vinyl-dATP) followed by reaction with a fluorogenic dye. | d-nb.infod-nb.infoacs.org |

Incorporation of Stable Isotopes

The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the structure of this compound is a powerful tool for a variety of research applications, including metabolic tracing and quantitative analysis by mass spectrometry. The synthesis of isotopically labeled this compound can be approached through several synthetic strategies, primarily involving the use of labeled precursors.

One common approach involves the glycosylation of a labeled purine base with a deoxyribose sugar moiety. For instance, 2-methyladenine (B73300) can be synthesized with ¹⁵N atoms at specific positions within the purine ring system. This labeled 2-methyladenine can then be coupled with a protected 2-deoxyribose derivative, such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose, to yield the desired isotopically labeled this compound. Subsequent deprotection affords the final labeled product.

Alternatively, metabolic labeling in specific biological systems can be employed. For example, certain bacteria are capable of producing 2-methyladenosine (B93211) (m²A). nih.gov By culturing these bacteria in a medium enriched with stable isotope sources, such as [¹⁵N]-ammonium chloride or [¹³C]-glucose, it is possible to biosynthetically produce 2-methyladenosine with incorporated stable isotopes. nih.gov While this method primarily yields the ribonucleoside, enzymatic or chemical conversion to the corresponding 2'-deoxyribonucleoside can be subsequently performed.

A more direct chemical synthesis can involve the use of isotopically labeled methylating agents. Starting from a suitable 2-unsubstituted adenosine (B11128) precursor, a methyl group containing stable isotopes (e.g., ¹³CH₃ or CD₃) can be introduced at the 2-position of the purine ring. However, this approach requires careful control of regioselectivity to avoid methylation at other positions.

The resulting stable isotope-labeled this compound serves as an invaluable internal standard in quantitative mass spectrometry-based assays, allowing for precise measurement of the unlabeled compound in complex biological matrices.

Table 1: Examples of Stable Isotopes for Labeling this compound

| Isotope | Position of Incorporation | Application |

| ¹⁵N | Purine Ring (e.g., [¹⁵N₅]) | Mass Spectrometry, Metabolic Tracing |

| ¹³C | Purine Ring, Methyl Group, or Deoxyribose Moiety | Mass Spectrometry, NMR Studies |

| ²H (D) | Methyl Group (e.g., CD₃) or Deoxyribose Moiety | Mass Spectrometry, Kinetic Isotope Effect Studies |

Development of Fluorescent Derivatives

Fluorescent derivatives of this compound are essential for a range of applications, including fluorescence microscopy, high-throughput screening, and as probes for studying interactions with biomolecules. The synthesis of such derivatives typically involves the covalent attachment of a fluorophore to the nucleoside.

A versatile method for creating fluorescent derivatives is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. nih.govresearchgate.net This reaction allows for the introduction of an alkyne-containing linker at a specific position on the purine ring, typically at the C8-position after initial halogenation, or potentially at the C2-position if starting with a suitable 2-halo-2'-deoxyadenosine precursor. This alkyne linker can then be further functionalized with an azide-bearing fluorophore via a "click" chemistry reaction (copper(I)-catalyzed azide-alkyne cycloaddition), which is known for its high efficiency and specificity. researchgate.net

For example, starting with this compound, the C8-position can be brominated to yield 8-bromo-2-Methyl-2'-deoxyadenosine. A Sonogashira coupling with a terminal alkyne, such as propargyl alcohol, would introduce a reactive handle. This handle can then be coupled to a variety of azide-modified fluorophores, including coumarins, fluoresceins, or rhodamines, to generate a library of fluorescent probes. nih.gov

Another strategy involves the direct modification of the exocyclic N⁶-amino group of this compound. However, this approach can potentially interfere with the biological activity of the molecule if the N⁶-position is critical for its interactions.

Furthermore, intrinsically fluorescent nucleoside analogs can be synthesized. For instance, the formation of extended aromatic systems through the annulation of additional rings onto the purine core can lead to fluorescent compounds. Research has shown that the reaction of 2'-deoxyadenosine with aldehydes can form fluorescent adducts. nih.gov A similar approach could potentially be applied to this compound to generate novel fluorescent derivatives.

The choice of fluorophore and the point of attachment are critical and depend on the specific application, considering factors such as the desired photophysical properties (excitation and emission wavelengths, quantum yield) and the potential impact on the biological activity of the parent compound.

Table 2: Potential Strategies for Fluorescent Derivatization of this compound

| Derivatization Strategy | Position of Modification | Example Fluorophore Classes |

| Sonogashira Coupling followed by Click Chemistry | C8-position | Coumarins, Fluoresceins, Rhodamines, Cyanine dyes |

| Direct Acylation/Alkylation | N⁶-amino group | Dansyl, NBD (Nitrobenzofurazan) |

| Formation of Fluorescent Adducts | Purine ring system | Polycyclic aromatic systems |

Molecular Interactions and Enzymatic Recognition

Substrate Properties for DNA Polymerases

The triphosphate derivative, 2-Methyl-2'-deoxyadenosine triphosphate (2-Me-dATP), has been investigated as a potential substrate for the enzymatic synthesis of DNA that is modified in the minor groove. nih.govd-nb.info The placement of a methyl group at the 2-position of the adenine (B156593) base directly impacts its interaction with the active site of DNA polymerases.

Research into 2-substituted 2'-deoxyadenosine (B1664071) triphosphates has shown that derivatives with small substituents at the 2-position, such as a methyl group, are recognized and incorporated by DNA polymerases. nih.govd-nb.info The incorporation of 2-Me-dATP is a method for introducing modifications into the minor groove of DNA. nih.gov Primer extension experiments have demonstrated that 2-Me-dATP can be successfully incorporated, leading to the formation of the full-length DNA product. nih.gov The efficiency of incorporation is influenced by the size of the substituent, with smaller groups like methyl being well-tolerated, whereas bulkier groups like phenyl are not, effectively acting as polymerase inhibitors. nih.govd-nb.info

The ability of a DNA polymerase to accept 2-Me-dATP is not universal and depends significantly on the specific enzyme used. Studies have shown that polymerases such as Therminator DNA polymerase can efficiently incorporate 2-methyl and 2-vinyl substituted deoxyinosine triphosphates, a related class of minor-groove modified nucleotides. researchgate.netnih.gov Similarly, various DNA polymerases have been tested with 2-substituted dATP derivatives, and have been found to successfully produce modified DNA. nih.gov However, not all polymerases are suitable; some may fail to produce full-length products, highlighting the importance of selecting an appropriate polymerase for synthesizing DNA with this specific modification. researchgate.netnih.gov For example, while some polymerases can incorporate 2-substituted dATPs, others may be inhibited, particularly as the size of the substituent at the 2-position increases. nih.govd-nb.info

Table 1: Polymerase Acceptance of 2-Substituted 2'-deoxyadenosine Triphosphates This interactive table summarizes the substrate suitability of various 2-substituted dATP derivatives for DNA polymerases based on published findings.

| Substituent at C2-Position | Substrate for Polymerase? | Polymerase Example(s) | Finding |

| Methyl (CH₃) | Yes | Bst, KOD XL, Vent (exo-) | Good substrate, allows for synthesis of minor-groove modified DNA. nih.gov |

| Chloro (Cl) | Yes | Bst, KOD XL, Vent (exo-) | Good substrate for enzymatic synthesis. nih.gov |

| Amino (NH₂) | Yes | Bst, KOD XL, Vent (exo-) | Good substrate for enzymatic synthesis. nih.gov |

| Vinyl | Yes | Bst, KOD XL, Vent (exo-) | Good substrate, enabling further chemical reactions. nih.gov |

| Ethynyl (B1212043) | Yes | Bst, KOD XL, Vent (exo-) | Good substrate, enabling click chemistry reactions. nih.gov |

| Phenyl | No | Bst, KOD XL, Vent (exo-) | Not a substrate; the bulky group likely inhibits polymerase action. nih.gov |

Impact on DNA Structure and Conformation upon Incorporation

The 2-position of a purine (B94841) base is situated within the minor groove of the DNA double helix. nih.govd-nb.info The introduction of a methyl group at this position on a deoxyadenosine (B7792050) residue therefore directly places a modification into this channel. This modification can alter the local architecture of the minor groove, which is critical for interactions with various DNA-binding proteins and enzymes. d-nb.infonih.gov While the major groove is often the primary site for sequence-specific protein recognition, the width and electrostatic potential of the minor groove are also crucial for DNA's biological function.

Modifications to nucleobases can affect the thermodynamic stability of the DNA duplex. Generally, modifications that disrupt the optimal Watson-Crick hydrogen bonding or the stacking interactions between adjacent base pairs can lead to a decrease in helix stability, often measured as a lower melting temperature (Tm). The presence of substituents in the minor groove, such as the methyl group of this compound, can destabilize the DNA duplex. d-nb.info For instance, a DNA duplex containing an ethynyl-modified 2'-deoxyadenosine showed a specific melting temperature, which was altered upon further chemical modification, indicating that minor groove modifications directly impact helix stability. d-nb.info

Recognition by DNA-Modifying Enzymes

The presence of a modification within the DNA sequence can significantly affect its recognition and cleavage by DNA-modifying enzymes, such as restriction endonucleases. These enzymes often have stringent sequence and structural requirements for binding and catalysis. Although many restriction enzymes recognize sequences via interactions in the major groove, modifications in the minor groove can still have an inhibitory effect on their activity. researchgate.netnih.gov Studies on DNA containing 2-substituted purines have shown that these minor-groove modifications can inhibit cleavage by type II restriction endonucleases. researchgate.netnih.govsemanticscholar.org This effect can be useful for protecting specific DNA sequences from cleavage. nih.govoup.com The inhibition is dependent on the specific enzyme and the nature of the modification. For example, while some enzymes may be blocked, others might tolerate the modified base within their recognition sequence. nih.govoup.com

Alterations in Restriction Endonuclease Cleavage Patterns

The presence of modified nucleobases within the recognition sequence of type II restriction endonucleases can significantly alter the cleavage efficiency of these enzymes. Type II restriction enzymes are known for their high specificity in recognizing short, typically palindromic, DNA sequences of 4-8 base pairs and cleaving the phosphodiester backbone within or near this sequence. nih.govplos.org

Research involving the enzymatic synthesis of DNA containing 2-substituted 2'-deoxyadenosine modifications in the minor groove has been conducted to investigate their impact on cleavage by type II restriction endonucleases. researchgate.netrsc.org Although restriction enzymes primarily recognize their target sequences through interactions in the major groove, studies have shown that certain modifications in the minor groove can have an inhibitory effect on the cleavage process. researchgate.netrsc.org For instance, DNA modified with 2-substituted 2'-deoxyadenosine triphosphates has been used to explore these effects. rsc.org

A study on various 2-substituted 2'-deoxyinosine (B131508) triphosphates for synthesizing modified DNA also referenced prior work with 2-substituted 2'-deoxyadenosine triphosphates to study the effects on restriction endonuclease cleavage. rsc.org The findings suggested that some minor-groove modifications can inhibit cleavage, despite the primary recognition occurring in the major groove. rsc.org

It is important to note that studies on other methylated adenine derivatives, such as 8-methyl-adenine, have shown that they are well-tolerated by restriction enzymes when present in the recognition sequence. nih.govnih.gov However, this does not directly predict the behavior of the 2-methyl isomer.

Impact of Minor Groove Modifications on Restriction Endonuclease Cleavage

| Modification Type | Location | Observed Effect on Cleavage | Reference |

|---|---|---|---|

| 2-Substituted 2'-deoxyadenosine | Minor Groove | Inhibiting effect observed with some enzymes | researchgate.netrsc.org |

| 8-Methyl-adenine | Recognition Sequence | Well-tolerated by restriction enzymes | nih.govnih.gov |

Potential Interactions with DNA Repair Enzymes

The cellular machinery for DNA repair is tasked with identifying and correcting a vast array of DNA lesions to maintain genomic integrity. The interaction of these enzymes with modified bases like this compound is of significant interest.

However, a review of the available scientific literature did not yield specific studies on the interaction between this compound and DNA repair enzymes. Research in this area has predominantly focused on other methylated adenine adducts, such as N6-methyl-2'-deoxyadenosine, N3-methyl-2'-deoxyadenosine, and 1-methyl-2'-deoxyadenosine. glenresearch.comacs.orgnih.gov For example, N3-methyl-2'-deoxyadenosine is known to be cytotoxic and blocks DNA replication, and its toxicity is attenuated by base excision repair enzymes. acs.org Similarly, N6-methyl-2'-deoxyadenosine has been identified as a DNA modification that accumulates in neurons and is associated with activity-induced gene expression. nih.gov

Without direct experimental evidence, any potential interactions of this compound with DNA repair pathways remain speculative. The structural and electronic changes induced by the 2-methyl group would likely influence recognition by DNA glycosylases and other repair proteins, but the specific outcomes—whether it is recognized and excised, ignored, or causes stalling of the repair machinery—are unknown.

Theoretical and Computational Studies of Molecular Interactions

Theoretical and computational methods provide valuable insights into the structural and energetic consequences of incorporating modified nucleosides like this compound into nucleic acids.

Molecular Dynamics Simulations of this compound within Nucleic Acids

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and stability of nucleic acid duplexes. These simulations can reveal how modifications affect local and global DNA structure, flexibility, and interactions with solvent and ions.

Quantum Mechanical Studies of Base Pairing and Stacking Interactions

Quantum mechanical (QM) calculations are employed to accurately determine the energetic properties of molecular systems, including the strength of hydrogen bonds in base pairs and the energy of stacking interactions between adjacent bases.

A review of the literature did not identify any quantum mechanical studies specifically focused on the base pairing and stacking interactions of this compound. QM studies have been performed on other adenine analogs to understand how modifications influence these fundamental interactions that stabilize the DNA double helix. For instance, theoretical calculations on 2-aminopurine, a fluorescent analog of adenine, have been used to understand the effect of stacking on its excited-state dynamics. tandfonline.com Other research has used QM methods to compare the base-pairing stabilities of damaged nucleotides like 8-oxo-2'-deoxyguanosine. researchgate.net

These types of studies would be instrumental in quantifying the effect of the 2-methyl group on the Watson-Crick base pairing with thymine (B56734), including potential steric hindrance or altered hydrogen bond geometry and energy. Similarly, QM calculations could elucidate how the methyl group affects the stacking energy with neighboring bases, which is a critical contributor to DNA stability. However, such specific data for this compound are not currently available in the public research domain.

Cellular and Biochemical Mechanisms of Action

Mechanisms of DNA Synthesis Inhibition

Nucleoside analogs typically inhibit DNA synthesis through a multi-faceted approach involving both interference with the building blocks of DNA and direct action on the enzymes responsible for DNA replication.

Interference with Deoxynucleotide Biosynthesis Pathways

Direct Enzyme Inhibition (e.g., DNA Polymerases)

There is a lack of specific studies demonstrating the direct inhibition of DNA polymerases by 2-Methyl-2'-deoxyadenosine. However, it is a common mechanism for nucleoside analogs to be incorporated into the growing DNA strand by DNA polymerases. This incorporation can lead to chain termination, effectively halting further DNA replication. For instance, analogs of 2'-deoxyadenosine (B1664071) have been shown to be incorporated into DNA, leading to a blockage of DNA synthesis. The presence of a methyl group at the 2-position of the deoxyribose sugar could potentially influence its recognition and incorporation by DNA polymerases, but specific data is absent. Lesions induced by methylated nucleosides like N3-methyl-2-deoxyadenosine have been reported to block both α and γ DNA polymerases umsha.ac.ir.

Induction of Apoptosis and Cell Cycle Modulation

The induction of programmed cell death (apoptosis) and the modulation of the cell cycle are key outcomes of the action of many cytotoxic nucleoside analogs.

Exploration of Molecular Pathways Leading to Programmed Cell Death

Specific molecular pathways leading to apoptosis induced by this compound have not been characterized. In general, the inhibition of DNA synthesis and the accumulation of DNA damage caused by nucleoside analogs can trigger apoptotic pathways. For example, the related compound 2-Chloro-2'-deoxyadenosine has been shown to induce apoptosis through the Fas/Fas ligand pathway, leading to the activation of caspases-8 and -3 nih.gov. Another analog, 2'-deoxyadenosine, in combination with an adenosine (B11128) deaminase inhibitor, promotes apoptosis through the release of cytochrome c and the processing of procaspase-3 nih.gov. It is plausible that this compound could induce apoptosis through similar intrinsic or extrinsic pathways, but this remains to be experimentally verified.

Mechanisms of Cell Cycle Arrest

There is no direct evidence describing the mechanisms of cell cycle arrest induced by this compound. The stalling of replication forks and the activation of DNA damage responses are common triggers for cell cycle arrest. Checkpoint kinases such as CHK1/2 and the tumor suppressor protein p53 are key regulators that can halt the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis umsha.ac.ir. It is hypothesized that this compound, by interfering with DNA synthesis, would likely activate these checkpoint pathways, leading to arrest at the G1/S or S phase of the cell cycle.

Modulation of Cellular Signaling Pathways (General academic relevance to nucleoside analogs)

While specific signaling pathways modulated by this compound are unknown, nucleoside analogs can have broad effects on cellular signaling. The stress induced by DNA damage and replication inhibition can activate a complex network of signaling cascades. Key proteins in these responses include ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), which are master regulators of the DNA damage response umsha.ac.ir. Activation of these kinases can lead to the phosphorylation of numerous downstream targets, influencing cell cycle progression, DNA repair, and apoptosis.

The table below summarizes the potential mechanisms of action for this compound based on the general behavior of nucleoside analogs, highlighting the need for specific research on this compound.

| Mechanism Category | Specific Mechanism | Postulated Effect of this compound |

| DNA Synthesis Inhibition | Interference with Deoxynucleotide Biosynthesis | Competitive inhibition of enzymes in the pathway after phosphorylation. |

| Direct Enzyme Inhibition | Incorporation into DNA by polymerases leading to chain termination. | |

| Apoptosis Induction | Molecular Pathways | Activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. |

| Cell Cycle Modulation | Mechanisms of Arrest | Activation of DNA damage checkpoints (e.g., ATM/ATR, p53). |

| Cellular Signaling | Pathway Modulation | Activation of stress-response pathways (e.g., DNA damage response). |

Analytical and Biophysical Characterization in Research

Chromatographic and Spectrometric Methods for Detection and Quantification

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the sensitive and specific detection and quantification of 2-Methyl-2'-deoxyadenosine in complex biological matrices. This technique combines the superior separation capabilities of HPLC with the precise mass analysis of MS/MS.

In a typical workflow, DNA is enzymatically hydrolyzed to its constituent nucleosides. This mixture is then injected into an HPLC system, often employing a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column for separation. acs.org The choice of column and mobile phase is optimized to achieve chromatographic resolution of this compound from other endogenous nucleosides.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for nucleosides, generating protonated molecular ions [M+H]⁺. For this compound, this ion would be subjected to collision-induced dissociation (CID) in the second stage of the mass spectrometer. This process fragments the precursor ion into characteristic product ions. A common fragmentation pathway for deoxynucleosides is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the modified nucleobase [M+H-deoxyribose]⁺. mdpi.com

Quantification is typically achieved using the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This approach provides exceptional specificity and sensitivity, allowing for the detection of femtomole quantities of the analyte. nih.govnih.gov To ensure accuracy, a stable isotope-labeled internal standard of this compound is often used.

| Parameter | Typical Value / Condition | Purpose |

| Chromatography | ||

| Column | C18 Reversed-Phase or HILIC | Separation of polar nucleosides |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid | Elution and protonation of analytes |

| Flow Rate | 0.2 - 0.5 mL/min | Optimal separation and ionization |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |

| Precursor Ion (Q1) | m/z of [this compound + H]⁺ | Isolation of the target molecule |

| Product Ion (Q3) | m/z of [2-Methyladenine + H]⁺ | Specific fragment for confirmation and quantification |

| Collision Energy | Optimized for specific transition | Efficient fragmentation of the precursor ion |

This interactive table summarizes typical parameters for the HPLC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds like this compound. hyphadiscovery.com It provides detailed information about the atomic arrangement, connectivity, and conformation of the molecule in solution.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity through spin-spin coupling. For this compound, characteristic signals would be expected for the methyl protons, the sugar ring protons (H1', H2', H2'', etc.), and the aromatic protons of the adenine (B156593) base. researchgate.netchemicalbook.com The ¹³C NMR spectrum provides complementary information on the carbon skeleton. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure. researchgate.net

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to map out the spin systems within the deoxyribose sugar ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that has an attached proton. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds. This is particularly vital for confirming the position of the methyl group on the adenine ring by observing a correlation between the methyl protons and the carbons of the purine (B94841) system. It also confirms the connection between the base and the sugar at the N9-C1' glycosidic bond. nih.gov

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Adenine Moiety | |||

| 2-CH₃ | ~2.5 | ~20 | C2, C1 |

| H8 | ~8.1 | ~140 | C4, C5, C7 |

| Deoxyribose Moiety | |||

| H1' | ~6.3 | ~85 | C2, C6 (Adenine) |

| H2'/H2'' | ~2.3 / ~2.8 | ~40 | C1', C3' |

| H3' | ~4.5 | ~72 | C2', C4', C5' |

| H4' | ~4.0 | ~88 | C1', C3', C5' |

| H5'/H5'' | ~3.6 / ~3.7 | ~62 | C3', C4' |

This interactive table presents hypothetical NMR data for this compound, based on the parent compound and known substituent effects.

Biophysical Techniques for Studying DNA-Binding and Conformational Changes

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to study the secondary structure of DNA and detect conformational changes that occur upon modification or ligand binding. nih.govresearchgate.net DNA is a chiral molecule and therefore exhibits a characteristic CD spectrum. The canonical B-form DNA, for instance, typically shows a positive band around 275-280 nm and a negative band around 245-250 nm. semanticscholar.org

| DNA Conformation | Positive Band (nm) | Negative Band (nm) | Crossover (nm) |

| B-Form | ~275 | ~245 | ~258 |

| A-Form | ~260 | ~210 | ~240 |

| Z-Form | ~295 | ~260 | ~280 |

This interactive table summarizes the characteristic CD spectral features for different DNA conformations.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. youtube.com It is widely used to determine the kinetics and affinity of interactions between DNA and other molecules, such as proteins or small molecule binders. nih.gov

In a typical SPR experiment to study this compound, a DNA oligonucleotide containing the modification would be immobilized on a sensor chip surface (the ligand). A solution containing the interacting partner (the analyte, e.g., a DNA repair enzyme or a transcription factor) is then flowed over the surface. researchgate.net Binding of the analyte to the immobilized DNA causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram (response units vs. time).

The sensorgram provides a wealth of kinetic information:

Association Phase: The analyte is injected, and the rate of increase in the signal corresponds to the association rate constant (kₐ).

Dissociation Phase: The analyte solution is replaced with a buffer, and the rate of signal decrease corresponds to the dissociation rate constant (kₑ).

By analyzing the sensorgrams at various analyte concentrations, these rate constants can be accurately determined. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated as the ratio of the dissociation and association rate constants (Kₑ = kₑ/kₐ). japtamers.co.uk This allows researchers to quantify how the presence of this compound within a DNA sequence alters its binding affinity and kinetics with specific proteins.

| Kinetic Parameter | Symbol | Unit | Description |

| Association Rate Constant | kₐ | M⁻¹s⁻¹ | The rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant | kₑ | s⁻¹ | The rate at which the analyte-ligand complex dissociates. |

| Equilibrium Dissociation Constant | Kₑ | M | A measure of binding affinity; lower values indicate stronger binding. |

This interactive table defines the key kinetic parameters obtained from Surface Plasmon Resonance analysis.

Future Research Directions and Emerging Paradigms

Development of Advanced Methodologies for Studying Biological Impact

The accurate detection and quantification of 2-Methyl-2'-deoxyadenosine within the vast expanse of the genome are foundational to understanding its biological role. Early methods often struggled with sensitivity and specificity, particularly in distinguishing between different methylated isomers and their precise locations. Future research will heavily rely on the development and refinement of advanced methodologies to overcome these challenges.

Next-generation sequencing-based techniques have begun to provide genome-wide maps of modifications like m6dA. Approaches such as m6dA-specific immunoprecipitation followed by sequencing (DIP-seq) and the use of methylation-sensitive restriction enzymes (DpnI-seq) have been instrumental. nih.gov However, these methods can be limited by antibody specificity or sequence context dependency. The future lies in developing single-molecule, base-resolution sequencing techniques that can directly read DNA modifications without the need for affinity enrichment or enzymatic digestion.

Furthermore, ultrasensitive mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are becoming indispensable for the absolute quantification of various modified nucleosides. nih.gov The development of novel sample preparation and on-line separation techniques will enhance the ability to detect extremely rare modifications and differentiate between isomers like N6- and N3-methyl-2'-deoxyadenosine from minute biological samples. nih.govnih.gov The chemical instability of certain isomers, such as N3-methyl-2'-deoxyadenosine which is prone to depurination (loss of the base from the DNA backbone), presents a significant analytical challenge, necessitating methods that are both rapid and gentle. nih.gov

Exploration of Novel Interactions with Cellular Machinery

The biological effects of this compound are mediated through its interactions with the cell's molecular machinery. Research is moving beyond simply mapping this modification to understanding how it is "read" and "interpreted" by cellular proteins to influence downstream processes.

N6-methyl-2'-deoxyadenosine (m6dA) has been shown to be dynamically regulated in response to neuronal activation and is associated with actively transcribed genes. nih.gov Its accumulation in promoter regions and gene bodies suggests an interaction with the transcriptional machinery, potentially influencing the binding of transcription factors or the progression of RNA polymerase. nih.govnih.gov Future studies will aim to identify the specific "reader" proteins that recognize m6dA and translate this epigenetic mark into a functional outcome, such as enhanced gene expression.

In contrast, N3-methyl-2'-deoxyadenosine (MdA) , often a product of DNA damage, exhibits different interactions. Studies have revealed that MdA can form reversible DNA-protein cross-links with histone proteins within the nucleosome core particle. nih.govnih.govnih.gov This interaction, particularly with the flexible N-terminal tails of histones, can influence the stability of the MdA lesion itself, suppressing its tendency to depurinate. nih.govfigshare.com Exploring these interactions further is crucial, as they link DNA damage, chromatin structure, and cellular repair pathways. Understanding how MdA affects the function of DNA polymerases and base excision repair enzymes remains a key area of investigation. nih.gov

Integration into Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully grasp the significance of this compound, it must be studied not in isolation but as part of a complex, interconnected biological system. Systems biology offers a framework to integrate multi-omics data, allowing researchers to build comprehensive models of how this epigenetic mark influences cellular networks and ultimately, physiological outcomes. nih.gov

This approach involves combining genome-wide maps of m6dA with data from transcriptomics (gene expression), proteomics (protein abundance), and metabolomics. By correlating the presence of m6dA at specific genes with changes in their expression and the levels of corresponding proteins, researchers can infer the functional impact of this modification on entire biological pathways. nih.govwsu.edu For example, observing that genes involved in synaptic plasticity show dynamic changes in m6dA levels alongside altered expression during learning can build a powerful, systems-level model of memory formation. nih.gov

Computational modeling will be essential to simulate and predict the effects of altering m6dA patterns. These models can help generate new hypotheses about the roles of the "writer," "reader," and "eraser" proteins that regulate this modification and how their dysregulation might contribute to complex diseases. This holistic view is critical for moving from correlational observations to a deep, mechanistic understanding of this compound's role in health and disease.

Bioengineering Applications for Site-Specific DNA Modification

The ability to precisely control the placement of methyl groups on adenosine (B11128) within the genome holds immense potential for research and therapeutic applications. This field of "epigenome editing" aims to create tools that can write, erase, or block epigenetic marks at specific loci to control gene expression without altering the underlying DNA sequence.

A key challenge is developing tools with high specificity. One promising strategy involves the design of engineered DNA methyltransferases. By fusing the catalytic domain of a methyltransferase to a programmable DNA-binding domain, such as a dCas9 protein, researchers can guide the methylation activity to a desired genomic location. nih.govresearchgate.net The development of such tools for this compound would allow scientists to directly test the functional consequences of adding or removing this mark at a specific gene promoter or enhancer.

Another innovative approach uses sequence-specific methylating agents. For instance, research on N3-methyl-2'-deoxyadenosine has utilized a minor-groove binding molecule, Me-Lex, to induce methylation at selected DNA positions, enabling detailed study of the lesion's reactivity in a controlled manner. nih.govnih.govacs.org Refining and expanding these chemical and enzymatic toolkits will be paramount for realizing the bioengineering potential of this compound, paving the way for novel research tools and targeted epigenetic therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-2'-deoxyadenosine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions. For example, adenosine derivatives can be modified via protective group strategies (e.g., TPDS-Cl₂ in pyridine for silylation) and subsequent alkylation or methylation steps. Reaction conditions such as solvent choice (e.g., DCM or toluene), temperature (RT vs. reflux), and catalysts (e.g., DMAP or AIBN) significantly impact yield and purity. Optimization of stoichiometry and purification via column chromatography or recrystallization is critical to achieve >80% yield .

Q. How should researchers handle solubility challenges of this compound in aqueous solutions?

- Methodological Answer : Due to its low aqueous solubility, this compound is often dissolved in polar organic solvents like methanol, ethanol, or DMSO. For in vitro assays, co-solvents (e.g., 5–10% DMSO in buffered solutions) can enhance solubility without denaturing biomolecules. Pre-sonication or gentle heating (≤40°C) may aid dissolution. Solubility parameters should be empirically validated using UV-Vis spectroscopy or HPLC .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store lyophilized this compound at –20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. For short-term use, solutions in anhydrous DMSO can be stored at –80°C for ≤6 months. Regular stability checks via NMR or LC-MS are advised to detect decomposition products like free adenine or sugar derivatives .

Advanced Research Questions

Q. How can this compound be used to study DNA methylation effects on bacterial transformation efficiency?

- Methodological Answer : Methylated nucleosides like this compound are incorporated into bacterial DNA to mimic host methylation patterns, enabling studies on restriction-modification systems. Researchers can use HPLC or mass spectrometry to verify methylation levels in chromosomal DNA. Transformation efficiency is quantified via plasmid uptake assays in methylase-deficient strains, comparing survival rates with/without methylated analogs .

Q. What methodological approaches are used to detect and quantify oxidative lesions in DNA involving this compound?

- Methodological Answer : Oxidative lesions (e.g., 8,5'-cyclo-2'-deoxyadenosine) are detected using ³²P-postlabeling. DNA is enzymatically digested to 3'-monophosphates, labeled with [γ-³²P]ATP via T4 polynucleotide kinase, and separated via 2D-TLC. Autoradiography or phosphorimaging quantifies lesion frequency relative to total dNTPs. Calibration with synthetic standards ensures accuracy .

Q. How can researchers resolve contradictions in enzymatic activity data when using modified 2'-deoxyadenosine analogs?

- Methodological Answer : Discrepancies in enzyme kinetics (e.g., ribonucleotide reductase inhibition) may arise from impurities or stereochemical variations. Validate analog purity via HPLC and NMR. Use X-ray crystallography (e.g., PDB deposition) or molecular docking to assess structural compatibility with enzyme active sites. Compare kinetic parameters (Km, Vmax) under standardized conditions, and replicate assays across independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.